tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate
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Overview
Description
Tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate is an organic compound characterized by the presence of a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, making it a useful intermediate in various chemical reactions . The acetyl and oxoethyl groups can participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of various products.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the oxoethyl group.
Tert-butyl butyrate: Similar ester group but different carbon chain length.
Tert-butyl 2-oxoethyl acetate: Contains the oxoethyl group but different carbon chain structure.
Uniqueness
The presence of both acetyl and oxoethyl groups allows for diverse chemical transformations and applications .
Properties
CAS No. |
921199-64-6 |
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Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate |
InChI |
InChI=1S/C15H26O4/c1-6-7-8-12(9-10-16)13(11(2)17)14(18)19-15(3,4)5/h10,12-13H,6-9H2,1-5H3/t12-,13?/m1/s1 |
InChI Key |
BBSNYJVTWPGYHX-PZORYLMUSA-N |
Isomeric SMILES |
CCCC[C@H](CC=O)C(C(=O)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(CC=O)C(C(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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